REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3]([C:10]([O:12]C)=[O:11])=[N:4][CH:5]=[C:6]([O:8][CH3:9])[CH:7]=1.[OH-].[Na+].Cl>CO>[Cl:1][C:2]1[C:3]([C:10]([OH:12])=[O:11])=[N:4][CH:5]=[C:6]([O:8][CH3:9])[CH:7]=1 |f:1.2|
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Name
|
|
Quantity
|
19.1 g
|
Type
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reactant
|
Smiles
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ClC=1C(=NC=C(C1)OC)C(=O)OC
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Name
|
|
Quantity
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104 mL
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Type
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solvent
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Smiles
|
CO
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Name
|
|
Quantity
|
104 mL
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Type
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reactant
|
Smiles
|
[OH-].[Na+]
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Name
|
|
Quantity
|
23 mL
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Type
|
reactant
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Smiles
|
Cl
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Control Type
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UNSPECIFIED
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Setpoint
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50 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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An air-cooled condenser was attached
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Type
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CONCENTRATION
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Details
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the reaction was concentrated
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Type
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CUSTOM
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Details
|
to remove the MeOH until a yellow sludge
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Type
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DISSOLUTION
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Details
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The sludge was dissolved in 110 ml of water
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Type
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EXTRACTION
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Details
|
The aqueous phase was extracted with diethyl ether (50 ml), which
|
Type
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CUSTOM
|
Details
|
precipitation
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Type
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EXTRACTION
|
Details
|
The sludgy aqueous mixture was extracted with DCM in 6×250 ml
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Type
|
DRY_WITH_MATERIAL
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Details
|
The organic layer were dried over MgSO4
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=NC=C(C1)OC)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 95 mmol | |
AMOUNT: MASS | 17.88 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |